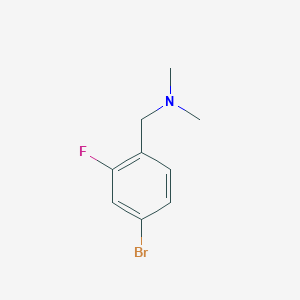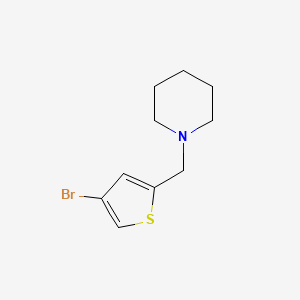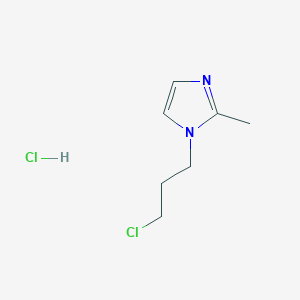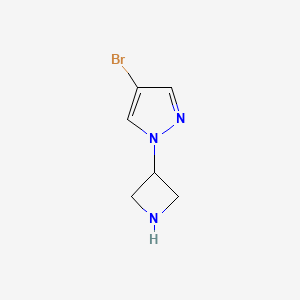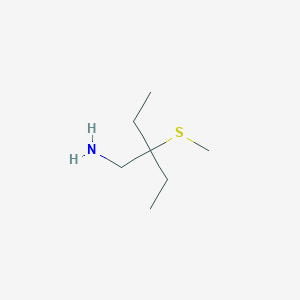
3-(Aminomethyl)-3-(methylsulfanyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-3-(methylsulfanyl)pentane, also known as 3-Amino-3-methylsulfanylpentane, is a five-carbon molecule containing both an amino and a sulfanyl group. It is a member of the class of compounds known as sulfonamides, and has been used in a variety of scientific research applications.
Scientific Research Applications
Biofuel Production
A study by Cann and Liao (2009) discusses the synthesis of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, from amino acid substrates through microbial fermentations. These isomers are useful as biofuels, and through metabolic engineering, microbial strains have been developed to increase the production levels of these chemicals. Although the production levels are currently too low for industrial application, there is potential for future breakthroughs in production efficiency (Cann & Liao, 2009).
Antimicrobial Properties
Research on the synthesis and properties of aminomethyloxy derivatives of 1-(propylsulfanyl)pentane and aminomethoxy derivatives of 1-(butylsulfanyl)pentane has shown that these compounds exhibit antimicrobial properties. They have been tested as antimicrobial additives to lubricating oils and as antiseptics against bacteria and fungi, indicating their potential for use in industrial and medical settings (Dzhafarov et al., 2010; Mamedbeyli et al., 2017).
Synthesis of Complex Molecules
The synthesis of amino acetate functionalized Schiff base organotin(IV) complexes has been studied for their potential as anticancer drugs. These complexes have been tested against various human tumor cell lines, showing significant cytotoxic effects. The study demonstrates the utility of such compounds in the development of new therapeutic agents (Basu Baul et al., 2009).
Chemical Synthesis and Characterization
Another application involves the synthesis of 3,5-dialkyltetrahydro-4H-thiopyran-4-ones under the conditions of the Mannich reaction. This research highlights the versatility of 3-(aminomethyl)-3-(methylsulfanyl)pentane derivatives in synthesizing complex heterocyclic compounds, which could have implications for the development of new materials or pharmaceuticals (Baeva et al., 2015).
properties
IUPAC Name |
2-ethyl-2-methylsulfanylbutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NS/c1-4-7(5-2,6-8)9-3/h4-6,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDWWSHGPZGFCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-3-(methylsulfanyl)pentane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

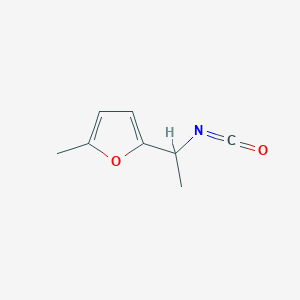
![3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B1524747.png)
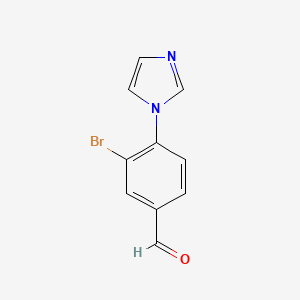
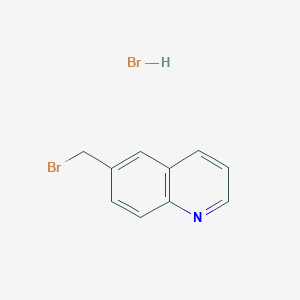
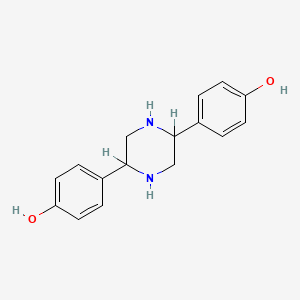
![2-Propenoic acid,tricyclo[3.3.1.13,7]decane-1,3-diyl ester (9CI)](/img/structure/B1524751.png)
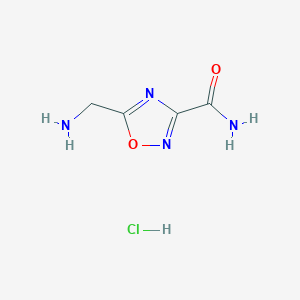
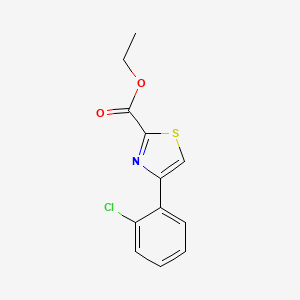
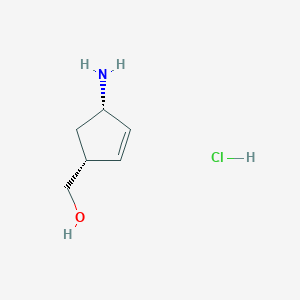
![[4-(Pyrrol-1-YL)phenyl]methanamine hcl](/img/structure/B1524759.png)
